Ethyl 2-[(2-oxopropyl)thio]acetate
Description
Ethyl 2-[(2-oxopropyl)thio]acetate (CAS: 64878-05-3) is a sulfur-containing ester with the molecular formula C₇H₁₂O₃S and a molecular weight of 176.24 g/mol . Structurally, it features a thioether group (-S-) bridging an ethyl acetate moiety and a 2-oxopropyl (acetyl) group. This compound is commercially available with a purity of ≥97% and is utilized as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
ethyl 2-(2-oxopropylsulfanyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3S/c1-3-10-7(9)5-11-4-6(2)8/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBLCFNTJOTSJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381242 | |
| Record name | Ethyl 2-[(2-Oxopropyl)Sulfanyl]Acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64878-05-3 | |
| Record name | Ethyl 2-[(2-Oxopropyl)Sulfanyl]Acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-[(2-oxopropyl)thio]acetate can be synthesized through the reaction of chloroacetone with ethyl thioglycolate. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions to optimize yield and purity. The reaction mixture is then purified through distillation or recrystallization techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the thioether group is oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding alcohol or thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester or thioether groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted esters and thioethers.
Scientific Research Applications
Ethyl 2-[(2-oxopropyl)thio]acetate is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, enabling the formation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: This compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-[(2-oxopropyl)thio]acetate involves its reactivity with various nucleophiles and electrophiles. The thioether and ester groups can undergo nucleophilic attack, leading to the formation of new chemical bonds. The compound’s molecular targets include enzymes and proteins that interact with its functional groups, influencing biochemical pathways and reactions .
Comparison with Similar Compounds
Ethyl 2-[benzyl(2-oxopropyl)amino]acetate (CAS: 15057-40-6)
- Molecular Formula: C₁₄H₁₉NO₃
- Key Features : Replaces the thioether group with an amine linkage (-NH-) and introduces a benzyl substituent.
- Applications : Serves as a small-molecule scaffold in drug discovery due to its modular structure .
- Synthesis : Likely involves alkylation of benzylamine derivatives with chloroethyl acetate, analogous to methods in .
3-((2-Oxopropyl)thio)-1-phenyl-3-(phenylamino)-2-(pyridin-2-yl)prop-2-en-1-one (Compound 9, )
- Molecular Formula : C₂₃H₂₀N₂O₂S
- Key Features : Incorporates aromatic rings (phenyl, pyridyl) and an α,β-unsaturated ketone system.
- Applications: Potential use in heterocyclic chemistry; exhibits distinct spectral properties (e.g., IR absorption at 1700 cm⁻¹ for ketones) .
- Synthesis: Multi-step reactions involving thiol addition to enone systems, yielding 70% isolated product .
Ethyl 2-{4-nitro-5-[(2-oxopropyl)sulfanyl]-3-thienyl}acetate (Compound 7, )
- Molecular Formula: C₁₀H₁₃NO₅S₂
- Key Features : Contains a thienyl ring and a nitro group, enhancing electron-withdrawing properties.
- Applications : May act as a precursor for electrophilic substitution reactions in material science .
Physical and Spectral Properties
- Thermal Stability : Aromatic derivatives (e.g., Compound 9) exhibit higher melting points (~209°C) due to rigid structures, whereas aliphatic analogues (e.g., the target compound) are likely liquid or low-melting solids .
Biological Activity
Ethyl 2-[(2-oxopropyl)thio]acetate is a compound of significant interest in biological research due to its potential antimicrobial and anticancer properties. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound, also known by its CAS number 64878-05-3, has a molecular formula of C₇H₁₂O₂S. The compound features a thioester functional group that can participate in various chemical reactions, making it a versatile candidate for biological applications.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It can act as both a nucleophile and an electrophile, allowing it to form covalent bonds with target molecules. This interaction can lead to enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) that suggest strong antibacterial activity.
Table 1: Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
Anticancer Properties
This compound has also been investigated for its potential anticancer effects. In vitro studies using various cancer cell lines showed that the compound can induce apoptosis and inhibit cell proliferation. The mechanism involves the modulation of key signaling pathways associated with cancer cell survival.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study assessing the cytotoxic effects of this compound on human cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Findings : The compound demonstrated IC50 values ranging from 25 µM to 50 µM across different cell lines, indicating significant cytotoxicity .
Table 2: Cytotoxicity Data
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Preliminary studies indicate favorable absorption and distribution characteristics, although detailed pharmacokinetic profiling is still needed.
In terms of safety, early toxicity assessments in animal models showed no significant adverse effects at therapeutic doses, suggesting a promising safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
